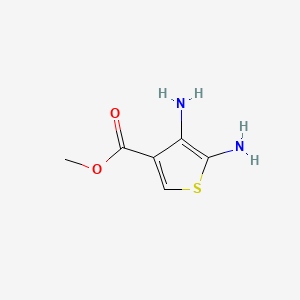

Methyl 4,5-Diaminothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4,5-Diaminothiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing a sulfur atom, and they are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-Diaminothiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium methoxide in a solvent like methanol, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,5-Diaminothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenating agents or nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

There seems to be a misunderstanding in the query. The user is asking about "Methyl 4,5-Diaminothiophene-3 -carboxylate," but the provided search results largely focus on "Methyl 4,5-Diaminothiophene-2 -carboxylate." It is important to note this distinction as the position of the carboxylate group on the thiophene ring can influence the compound's properties and applications.

Here’s what can be gathered about the applications of Methyl 4,5-diaminothiophene-2-carboxylate and related thiophene derivatives from the search results:

Chemical Reactions

Methyl 4,5-diaminothiophene-2-carboxylate undergoes various chemical reactions:

- Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

- Strong oxidizing agents such as potassium permanganate or nitric acid can be used.

- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be used.

- Substitution: It can undergo reactions with nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the ester group can produce alcohol derivatives.

Methyl 4,5-diaminothiophene-2-carboxylate (MDT) exhibits a range of biological activities:

- Antimicrobial Properties: Effective against various bacterial strains.

- Anticancer Activity: Some derivatives have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: Exhibits properties that may reduce inflammation.

- Antihypertensive and Anti-atherosclerotic Properties: Potential in cardiovascular health.

Related Research and Derivatives

- Anticancer Agents: Thiophene-based derivatives, including diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives, have been explored for their anticancer potential. Compound 22 showed marked activity against A549, HeLa, T47D, and TOV112D cells, sparing the normal cells .

- Enzyme Inhibition: Methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives have been evaluated for their efficacy against protein tyrosine phosphate B (PTP1B) .

- 3-Aminothiophenes: Certain 3-aminothiophenes are used in preparing thiophene derivatives that are useful as blood lipid-lowering agents and as antiobesity agents .

- Pharmaceutical Applications: 3-amino-4-methoxycarbonylthiophene is used in the preparation of pharmaceutically active compounds .

Data Table: Synthetic Routes and Conditions

| Reaction Type | Reagents Used | Product Formed |

|---|---|---|

| Nitration | Nitric acid | Nitro derivative |

| Reduction | Lithium aluminum hydride | Amino derivative |

| Electrophilic Substitution | Halogens or sulfonyl chlorides | Substituted thiophenes |

Wirkmechanismus

The mechanism of action of Methyl 4,5-Diaminothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but they often include inhibition of specific enzymes or interference with cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl 4,5-Diaminothiophene-3-carboxylate can be compared with other thiophene derivatives:

Thiophene-2-carboxylate: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.

Thiophene-3-carboxylate: Another related compound with variations in functional groups that affect its reactivity and applications.

Thiophene-2,5-dicarboxylate:

This compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties that make it valuable in various fields of research and industry.

Biologische Aktivität

Methyl 4,5-Diaminothiophene-3-carboxylate (MDT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

MDT is characterized by a thiophene ring with two amino groups and a carboxylate functional group. Its chemical structure allows for various modifications, enhancing its biological activity. The compound's general formula can be represented as:

Antimicrobial Activity

Research has demonstrated that MDT exhibits notable antimicrobial properties against various bacterial strains. Studies indicate that derivatives of MDT can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MDT | Staphylococcus aureus | 50 µg/mL |

| MDT | Escherichia coli | 100 µg/mL |

The MIC values suggest that MDT could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial effects, MDT has shown promising anticancer activity. Various studies have evaluated its efficacy against different cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780).

Case Study: Anticancer Evaluation

A study assessed the cytotoxic effects of MDT on MCF-7 cells, revealing an IC50 value of approximately 30 µM. This indicates that MDT can significantly inhibit cell proliferation at relatively low concentrations.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 30 | Significant cytotoxicity |

| A2780 | >30 | Non-cytotoxic |

The results from the anticancer evaluations suggest that while MDT exhibits strong activity against certain cancer cell lines, it may not be universally effective across all types .

The mechanism by which MDT exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that MDT may inhibit key enzymes or disrupt cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of bacterial growth.

- Enzyme Inhibition: MDT may act by inhibiting enzymes crucial for bacterial survival or cancer cell proliferation.

- Cell Signaling Interference: The compound might interfere with signaling pathways that regulate cell growth and apoptosis.

Research Applications

MDT's versatility extends beyond its biological activities; it serves as a valuable building block in organic synthesis. Its derivatives are explored for potential applications in pharmaceuticals and agrochemicals.

- Pharmaceutical Development: Ongoing studies aim to develop novel therapeutic agents based on the structural framework of MDT.

- Material Science: MDT is also investigated for use in conductive polymers and other advanced materials due to its unique electronic properties .

Eigenschaften

Molekularformel |

C6H8N2O2S |

|---|---|

Molekulargewicht |

172.21 g/mol |

IUPAC-Name |

methyl 4,5-diaminothiophene-3-carboxylate |

InChI |

InChI=1S/C6H8N2O2S/c1-10-6(9)3-2-11-5(8)4(3)7/h2H,7-8H2,1H3 |

InChI-Schlüssel |

CCZCUBGKHATQOM-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CSC(=C1N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.